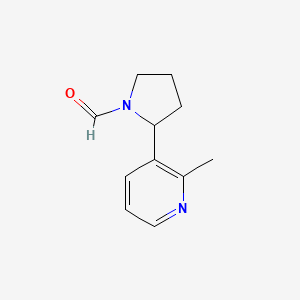
2-(2-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛是一种杂环有机化合物,包含吡啶环和吡咯烷环。
合成路线和反应条件:
工业生产方法: 文献中没有关于 2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛工业生产方法的详细记录。 大规模有机合成的基本原理,如反应条件的优化和经济高效试剂的使用,将适用。
反应类型:
常用试剂和条件:
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾.
催化剂: 过渡金属催化剂,如钯,通常用于取代反应.
主要产品:
吡咯烷-2-酮: 通过氧化反应形成.
取代吡啶: 通过亲电取代反应形成.
科学研究应用
2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛在科学研究中有几种应用:
药物化学: 该化合物被用作开发生物活性分子的支架.
有机合成: 它用作合成更复杂有机分子的通用中间体.
生物学研究: 该化合物的衍生物正在研究其潜在的治疗效果.
作用机制
2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛的作用机制涉及其与特定分子靶标的相互作用。 吡咯烷环的立体化学和取代基的空间取向在其生物活性中起着至关重要的作用 . 该化合物可以与对映选择性蛋白质结合,根据立体异构体导致不同的生物学特性 .
类似化合物:
吡咯烷-2-酮: 共享吡咯烷环,但缺乏吡啶部分.
吡咯烷-2,5-二酮: 吡咯烷的另一种衍生物,具有不同的官能团.
独特性: 2-(2-甲基吡啶-3-基)吡咯烷-1-甲醛是独特的,因为它同时具有吡啶环和吡咯烷环,这使得它能够进行各种化学反应和生物活性 .
相似化合物的比较
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the pyridine moiety.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with different functional groups.
Uniqueness: 2-(2-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both pyridine and pyrrolidine rings, which allows for a diverse range of chemical reactions and biological activities .
生物活性
2-(2-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyridine-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and an aldehyde group. This unique structure may influence its interaction with biological systems, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been shown to influence enzyme activity, which may contribute to its therapeutic potential.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this one, exhibit antibacterial and antifungal properties .
- Anti-Thrombolytic Activity : Related compounds have demonstrated significant anti-thrombolytic effects, suggesting potential applications in cardiovascular therapies .
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of novel pyridine derivatives with moderate to good yields. The reaction typically employs arylboronic acids and is facilitated by appropriate catalysts .
Case Study 1: Anti-Thrombolytic Activity
In a study examining the anti-thrombolytic activity of pyridine derivatives, it was found that certain structural modifications significantly enhanced activity. For instance, compounds with halogen substitutions showed increased efficacy against clot formation. The compound 2i exhibited a high anti-thrombolytic activity of 31.61%, indicating the importance of specific functional groups in enhancing biological activity .
Case Study 2: Antimicrobial Properties
In vitro tests conducted on pyrrolidine derivatives demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged significantly, showcasing the compound's potential as an antimicrobial agent. For example, certain derivatives displayed MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-10(4-2-6-12-9)11-5-3-7-13(11)8-14/h2,4,6,8,11H,3,5,7H2,1H3 |
InChI 键 |
QGPKWTJYHKLQLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C2CCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















